molecular formula C13H16Cl3N3O2 B5192981 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea

Cat. No.: B5192981
M. Wt: 352.6 g/mol
InChI Key: RSKVOTCZZFNCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea is a synthetic organic compound with the CAS Number 202277-46-1 and a molecular formula of C13H16Cl3N3O2 . It features a molecular structure comprising a phenyl group, a trichloroethyl moiety, and a morpholine ring, all connected by a urea linker. This specific arrangement classifies it within the family of diaryl and aryl-alkyl ureas, a class of compounds that have shown significant promise in medicinal chemistry research . Urea-based compounds are frequently investigated for their potential to modulate biological pathways. Notably, N,N'-diaryl ureas have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase , a key enzyme involved in the production of inflammatory cytokines such as TNF-α . Other research has discovered that 1-phenyl-3-(1-phenylethyl)urea derivatives can act as novel and potent inhibitors of the complement system , which is a crucial part of the immune response . Furthermore, recent studies have highlighted that phenyl-urea based small molecules can target bacterial enzymes like penicillin-binding protein 4 (PBP4) in Staphylococcus aureus , suggesting potential as antibiotic adjuvants . While the precise biological profile of this specific morpholine-containing urea is a subject for further investigation, its structural features make it a valuable compound for researchers exploring kinase inhibition, immunology, and antimicrobial resistance. This product is sold as a chemical entity for research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-phenyl-3-(2,2,2-trichloro-1-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N3O2/c14-13(15,16)11(19-6-8-21-9-7-19)18-12(20)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKVOTCZZFNCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2,2,2-trichloro-1-(morpholin-4-yl)ethanamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.

    Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea involves its interaction with specific molecular targets. The trichloromethyl group and the morpholine ring play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

1,1-Dimethyl-3-(2,2,2-trichloro-1-(3-chloro-phenylamino)ethyl)urea

  • Structure: Replaces the phenylurea group with dimethylurea and substitutes morpholine with 3-chloro-phenylamino .
  • Molecular Weight : 345.058 g/mol (vs. ~350–370 g/mol estimated for the target compound).
  • Key Differences: The dimethylurea group reduces hydrogen-bonding capacity compared to the phenylurea.
  • Implications : Increased chlorine content may enhance halogen bonding but reduce solubility.

N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides

  • Structure: Features a 1,3,4-thiadiazole core instead of urea, with a trichloroethyl group and phenylamino substituents .
  • Synthesis : Cyclization reactions involving thiosemicarbazides and iodine, differing from urea-based synthetic routes.
  • Key Differences :
    • Thiadiazole rings are associated with antimicrobial and antitumor activities, suggesting divergent biological targets.
    • Lack of morpholine reduces solubility but introduces heterocyclic diversity.

1-Morpholin-4-yl-3-[2-(trifluoromethyl)phenyl]urea

  • Structure : Retains the morpholine-urea scaffold but replaces the trichloroethyl group with a 2-(trifluoromethyl)phenyl group .
  • Molecular Weight : 289.25 g/mol (lower due to absence of trichloroethyl).
  • Key Differences :
    • The trifluoromethyl group is electron-withdrawing, altering electronic properties and binding affinity.
    • Reduced steric bulk compared to trichloroethyl may improve membrane permeability.

1-Furfuryl-3-(p-tolylsulfonyl)urea

  • Structure : Substitutes phenyl with furfuryl and introduces a sulfonyl group .
  • Key Differences: Sulfonyl groups enhance electrophilicity and hydrogen-bond acceptor capacity.

1-(3-Morpholin-4-ylpropyl)-3-[4-[[4-(3-morpholin-4-ylpropylcarbamoylamino)phenyl]methyl]phenyl]urea

  • Structure : Extends the morpholine substituent via propyl chains, creating a bis-morpholine derivative .
  • Molecular Formula : C29H42N6O4 (vs. ~C13H15Cl3N3O2 for the target compound).
  • Dual morpholine groups enhance solubility but may complicate synthetic routes.

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Estimated)
Target Compound ~350–370 Phenylurea, trichloroethyl, morpholine ~3.5–4.0
1,1-Dimethyl-3-(trichloroethyl)urea 345.06 Dimethylurea, 3-chloro-phenylamino ~3.8–4.2
1-Morpholin-4-yl-3-(trifluoromethylphenyl)urea 289.25 Trifluoromethylphenyl, morpholine ~2.5–3.0
  • Trends :
    • Trichloroethyl and morpholine groups increase LogP (lipophilicity).
    • Trifluoromethyl and sulfonyl groups balance lipophilicity with electronic effects.

Biological Activity

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea is a synthetic organic compound notable for its diverse biological activities. This compound features a phenyl group, a trichloromethyl group, and a morpholine ring attached to a urea moiety. Its unique structure suggests potential applications in various fields, including medicinal chemistry and agricultural sciences.

The compound's IUPAC name is 1-phenyl-3-(2,2,2-trichloro-1-morpholin-4-ylethyl)urea. Its molecular formula is C13H16Cl3N3O2C_{13}H_{16}Cl_3N_3O_2, and it has a molecular weight of 360.65 g/mol. The structure includes significant functional groups that contribute to its reactivity and biological interactions.

The biological activity of 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trichloromethyl group and the morpholine ring are crucial for its activity, potentially involving:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to cellular receptors, influencing signaling pathways.

Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.

Antimicrobial Properties

Research indicates that 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea demonstrates significant antimicrobial activity against various pathogens. In vitro studies have shown:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types:

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)20

These findings indicate potential use in cancer therapy, warranting further investigation into its efficacy and safety.

Case Studies

A notable study published in MDPI explored the structural insights of various inhibitors similar to 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea. The study highlighted the importance of substituents on the phenyl ring and their influence on biological activity. Specifically, compounds with electron-withdrawing groups showed enhanced activity against bacterial enzymes like MurB .

Another research article focused on the compound's potential as an anti-tuberculosis agent. It was found that modifications to the urea moiety significantly affected the binding affinity to target enzymes in Mycobacterium tuberculosis .

Q & A

Basic: How can researchers optimize the synthesis of 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction conditions. Key factors include:

  • Stepwise assembly : Start with chlorination of aniline derivatives to form intermediates (e.g., 2-chloroaniline), followed by coupling with isocyanates or carbamoyl chlorides to introduce the urea moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while temperature control (40–80°C) minimizes side reactions .
  • Catalysts : Use triethylamine or DMAP to accelerate urea bond formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm substituent positions (e.g., morpholine ring protons at δ 3.5–4.0 ppm, trichloroethyl group at δ 4.5–5.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ at m/z 452.1 for C15_{15}H17_{17}Cl3_3N3_3O2_2) and detect isotopic patterns for chlorine .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., C=O bond at 1.22 Å, morpholine chair conformation) and validate hydrogen-bonding networks (N–H⋯O interactions) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or target promiscuity. Strategies include:

  • Dose-response profiling : Perform IC50_{50} assays across multiple concentrations (e.g., 0.1–100 μM) to establish potency thresholds .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., kinase inhibition vs. GPCR modulation) .
  • Structural analogs : Compare SAR trends with derivatives (e.g., replacing morpholine with piperidine reduces off-target effects) .
  • Meta-analysis : Cross-reference data from PubChem or ChEMBL to identify outliers or assay-specific artifacts .

Advanced: How should crystallographic data discrepancies (e.g., bond angle deviations) be addressed during structural refinement?

Methodological Answer:

  • Validation software : Use SHELXL for small-molecule refinement, applying restraints for thermal parameters (e.g., ISOR, DELU) to correct anisotropic displacement errors .
  • Complementary techniques : Pair X-ray data with DFT calculations (e.g., Gaussian 16) to model electronic effects on bond angles (e.g., C–N–C angles in morpholine) .
  • Twinned data : Apply twin-law matrices (e.g., BASF parameter in SHELXL) for crystals with pseudo-merohedral twinning .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Glide to model binding to targets (e.g., kinase ATP pockets) with flexible side-chain sampling .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of urea-morpholine interactions in aqueous environments .
  • ADMET prediction : SwissADME or QikProp estimate logP (≈3.2), solubility (≈50 μM), and CYP3A4 inhibition risk .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability assays : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
  • Light exposure tests : Use UV-Vis spectroscopy (λ = 254 nm) to detect photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.